molecular formula C12H19N B3156629 1-(4-Isopropylphenyl)propan-1-amine CAS No. 832741-12-5

1-(4-Isopropylphenyl)propan-1-amine

Cat. No.: B3156629
CAS No.: 832741-12-5
M. Wt: 177.29 g/mol
InChI Key: BJLZRVDZPRNPIM-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)propan-1-amine is an organic compound with the molecular formula C12H19N. It is a member of the amine class of compounds and is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isopropylphenyl)propan-1-amine can be synthesized through several methods. One common synthetic route involves the alkylation of 4-isopropylbenzyl chloride with ammonia or an amine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is preferred due to its efficiency and scalability. The reaction is usually carried out under high pressure and temperature conditions in the presence of a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Isopropylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Isopropylphenyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of an isopropyl group.

    1-(4-Ethylphenyl)propan-1-amine: Similar structure but with an ethyl group instead of an isopropyl group.

    1-(4-Tert-butylphenyl)propan-1-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLZRVDZPRNPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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